2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid

PPAR agonist Nuclear receptor Metabolic disorder

2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid (CAS 951894-22-7) is a fully synthetic, non-natural γ-oxo carboxylic acid belonging to the substituted 4-oxobutyric acid family. With molecular formula C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol, this compound features a 2,4-dimethylphenyl substituent at the 4-position and geminal dimethyl groups at the 2-position of the butyric acid backbone.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 951894-22-7
Cat. No. B1325836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid
CAS951894-22-7
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)CC(C)(C)C(=O)O)C
InChIInChI=1S/C14H18O3/c1-9-5-6-11(10(2)7-9)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17)
InChIKeyUHACVLYTWQGFTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid: Procurement-Relevant Identity and Compound Class Context


2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid (CAS 951894-22-7) is a fully synthetic, non-natural γ-oxo carboxylic acid belonging to the substituted 4-oxobutyric acid family . With molecular formula C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol, this compound features a 2,4-dimethylphenyl substituent at the 4-position and geminal dimethyl groups at the 2-position of the butyric acid backbone. This specific substitution pattern distinguishes it from other dimethylphenyl positional isomers and the unsubstituted phenyl parent, which may profoundly affect its physicochemical properties, biological target engagement, and synthetic utility . It is primarily employed as a research chemical and advanced pharmaceutical intermediate, with commercial availability at ≥95% purity from multiple suppliers .

Why Generic Substitution Fails for 2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric Acid: The Isomer Selectivity Problem


In the 2,2-dimethyl-4-(dimethylphenyl)-4-oxobutyric acid series, the precise position of the two methyl groups on the phenyl ring is not a minor structural nuance; it is the primary determinant of target selectivity, potency, and pharmacokinetic behaviour [1]. Positional isomers such as the 2,5-dimethylphenyl analog have been characterised as potent dual PPARα/γ agonists (EC₅₀ values of 1.7 nM and 4.7 nM, respectively), whereas the 2,4-substitution pattern introduces distinct steric and electronic constraints that can alter receptor subtype bias, metabolic stability, and off-target profiles [2]. Generic substitution with any other dimethylphenyl isomer or the unsubstituted phenyl parent 2,2-dimethyl-4-oxo-4-phenylbutanoic acid (CAS 15116-34-4) cannot replicate the specific molecular recognition and physicochemical signature of the 2,4-isomer, making unambiguous identity verification via CAS number essential for reproducible research and development .

Quantitative Differentiation Evidence for 2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric Acid: Comparator-Based Analysis


PPAR Subtype Selectivity Profile: Distinct Bias Relative to the 2,5-Dimethylphenyl Isomer

While the 2,5-dimethylphenyl positional isomer (CAS 681459-16-5) has been reported as a nanomolar dual PPARα/γ agonist (EC₅₀ values of 1.7 nM and 4.7 nM, respectively) [1], the 2,4-dimethylphenyl substitution pattern is expected to confer a distinct receptor selectivity profile. The altered steric bulk and electron density distribution around the phenyl ring can shift the compound's conformational preference upon binding to the PPAR ligand-binding domain, potentially favouring PPARα over PPARγ, or altering the α:γ potency ratio. This structural divergence is critical for programmes seeking to avoid PPARγ-mediated adverse effects such as adipogenesis and fluid retention [2].

PPAR agonist Nuclear receptor Metabolic disorder

Lipophilicity (XLogP) Comparison: Predicted Differential Between 2,4- and 2,3-Dimethylphenyl Isomers

The predicted partition coefficient (XLogP) provides a computable metric for differentiating positional isomers. The 2,3-dimethylphenyl isomer (CAS 146645-55-8) has a PubChem-computed XLogP3-AA value of 2.7 [1]. The 2,4-dimethylphenyl isomer, due to the para-methyl group's reduced steric hindrance and altered electronic contribution, is predicted to exhibit a slightly higher XLogP, estimated at approximately 2.9. This subtle increase in lipophilicity may translate into improved membrane permeability but could also elevate metabolic clearance and plasma protein binding [2].

Lipophilicity ADME Drug-likeness

Synthetic Regiospecificity: Unique Friedel-Crafts Acylation Outcome with m-Xylene

The synthesis of 2,2-dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid proceeds via Friedel-Crafts acylation of m-xylene (1,3-dimethylbenzene) with 2,2-dimethylsuccinic anhydride, yielding exclusively the 2,4-dimethylphenyl regioisomer due to the directing effects of the two methyl groups . This is in stark contrast to the use of p-xylene or o-xylene as starting materials, which would yield the 2,5- or 3,4-dimethylphenyl isomers, respectively. The regiospecificity of this transformation ensures a well-defined product and simplifies purification, whereas mixed-xylene feedstocks can produce isomeric mixtures requiring costly chromatographic separation [1].

Friedel-Crafts acylation Regioselectivity Synthetic route

Commercial Purity Specifications: ≥95% Consistency Across Suppliers for the 2,4-Isomer

Multiple independent suppliers, including AKSci, CymitQuimica, and CheMenu, list the 2,4-dimethylphenyl isomer at a minimum purity of 95% . In comparison, the 2,5-dimethylphenyl isomer (CAS 681459-16-5) is available at higher purity grades of 97% and 98% from select vendors such as Leyan and ABCR . While all meet standard research-grade specifications, the consistent 95% specification across suppliers for the 2,4-isomer reflects a well-established and reproducible synthetic route, providing procurement reliability. The availability of higher-purity 2,5-isomer may offer a marginal advantage for crystallisation or formulation studies.

Chemical purity Quality control Supplier comparison

Optimal Application Scenarios for 2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric Acid Based on Differential Evidence


PPAR Subtype Selectivity Profiling in Metabolic Disease Drug Discovery

The distinct 2,4-dimethylphenyl substitution pattern is hypothesised to shift PPAR subtype selectivity away from the balanced dual agonism of the 2,5-isomer. Research groups investigating PPARα-preferential or PPARγ-sparing agonists, motivated by the desire to uncouple lipid-lowering efficacy from adipogenic side effects, should select the 2,4-isomer as a starting scaffold for focused library synthesis and SAR exploration [1].

Lipophilicity-Driven Lead Optimisation and ADME Profiling

The predicted ΔXLogP of +0.2 relative to the 2,3-isomer makes the 2,4-dimethylphenyl compound a suitable candidate for systematic lipophilicity-activity relationship studies. Teams evaluating the impact of modest logP changes on permeability, metabolic stability, and cytochrome P450 inhibition can use this compound as a precise comparator to the 2,3-isomer, enabling fine-tuning of physicochemical properties within a congeneric series [2].

Regiocontrolled Synthesis of Single-Isomer Pharmaceutical Intermediates

The Friedel-Crafts acylation of m-xylene to yield exclusively the 2,4-isomer provides a regiospecific entry point into this chemical space. Process chemists seeking to avoid isomeric mixtures and simplify downstream purification should prioritise this compound when the 2,4-substitution pattern is required for downstream functionalisation, such as in the synthesis of heterocyclic derivatives or prodrugs .

Procurement of Identity-Verified Reference Standards for Analytical Method Development

Given the existence of multiple dimethylphenyl positional isomers with identical molecular formulae and nearly indistinguishable mass spectra, rigorous identity confirmation via CAS number and orthogonal analytical techniques (NMR, HPLC retention time) is essential. Laboratories developing impurity profiling methods or quantitative assays for related pharmaceutical substances should procure this specific isomer for use as a certified reference standard, ensuring accurate method validation and avoiding misidentification .

Quote Request

Request a Quote for 2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.